3,5-Dimethyl-4-benzyloxyazobenzene

Description

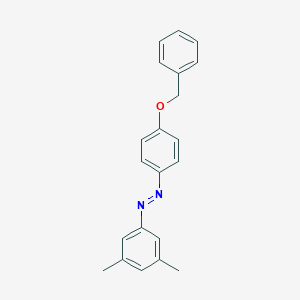

3,5-Dimethyl-4-benzyloxyazobenzene (CAS: 119121-11-8) is an azobenzene derivative characterized by a central N=N azo group linking two aromatic rings. One benzene ring is substituted with methyl groups at positions 3 and 5 and a benzyloxy group (-OCH2C6H5) at position 4, while the opposing benzene ring remains unsubstituted . The molecular formula is C21H23N2O, with a calculated molecular weight of 319.4 g/mol. Azobenzene derivatives are renowned for their photochromic properties, enabling reversible isomerization between trans and cis configurations under light exposure. However, analogous methods for related compounds involve condensation reactions with aldehydes or electrophiles in acetic anhydride/acetic acid mixtures .

Properties

CAS No. |

119121-11-8 |

|---|---|

Molecular Formula |

C21H20N2O |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(3,5-dimethylphenyl)-(4-phenylmethoxyphenyl)diazene |

InChI |

InChI=1S/C21H20N2O/c1-16-12-17(2)14-20(13-16)23-22-19-8-10-21(11-9-19)24-15-18-6-4-3-5-7-18/h3-14H,15H2,1-2H3 |

InChI Key |

PEKFOXIPLDGONJ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |

Canonical SMILES |

CC1=CC(=CC(=C1)N=NC2=CC=C(C=C2)OCC3=CC=CC=C3)C |

Synonyms |

(3,5-dimethylphenyl)-(4-phenylmethoxyphenyl)diazene |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural similarities with 3,5-Dimethyl-4-benzyloxyazobenzene, differing primarily in core functional groups or substituents. Key comparisons are outlined below:

Structural and Functional Group Differences

| Compound Name | Core Structure | Key Substituents | Functional Groups |

|---|---|---|---|

| This compound | Azobenzene (N=N) | 3,5-dimethyl; 4-benzyloxy | Azo group, ether, methyl |

| 4-Benzyloxy-3,5-dimethylbenzoic acid | Benzoic acid | 3,5-dimethyl; 4-benzyloxy | Carboxylic acid, ether, methyl |

| 4-Benzyloxy-3,5-diiodobenzoic acid | Benzoic acid | 3,5-diiodo; 4-benzyloxy | Carboxylic acid, ether, iodine |

| 3,5-Dimethoxy-4-(methoxycarbonyl)benzoic acid | Benzoic acid | 3,5-dimethoxy; 4-methoxycarbonyl | Carboxylic acid, methoxy, ester |

Stability and Hazards

- Azobenzene derivatives like this compound may pose photolytic degradation risks under UV light. In contrast, benzoic acid derivatives (e.g., 4-Benzyloxy-3,5-dimethylbenzoic acid) are generally stable but require handling precautions due to carboxylic acid reactivity . notes that related azo compounds like 4-Dimethylaminoazobenzene lack long-term toxicity data, suggesting caution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.